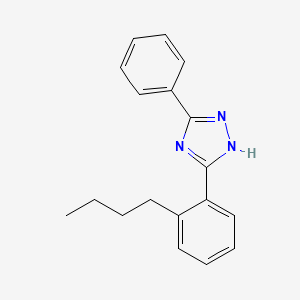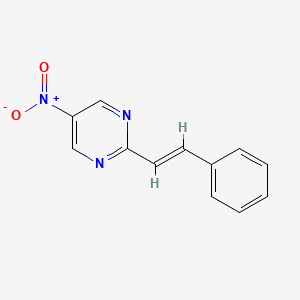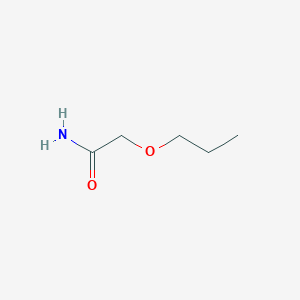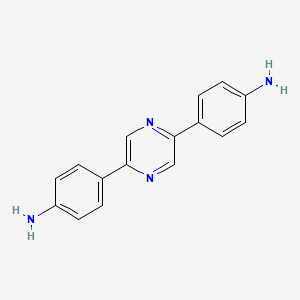
3-(o-Butylphenyl)-5-phenyl-s-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(o-Butylphenyl)-5-phenyl-s-triazole is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a butyl group attached to the ortho position of a phenyl ring and a phenyl group attached to the triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Butylphenyl)-5-phenyl-s-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-butylphenyl hydrazine with phenyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(o-Butylphenyl)-5-phenyl-s-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
3-(o-Butylphenyl)-5-phenyl-s-triazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(o-Butylphenyl)-5-phenyl-s-triazole involves its interaction with molecular targets and pathways within biological systems. The triazole ring can interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application, such as antimicrobial or therapeutic uses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-tert-Butylphenyl)-2-methylpropanal:
Butylphenyl methylpropional: Another fragrance compound with similar structural features.
Uniqueness
3-(o-Butylphenyl)-5-phenyl-s-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
85303-88-4 |
|---|---|
Molekularformel |
C18H19N3 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
5-(2-butylphenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H19N3/c1-2-3-9-14-10-7-8-13-16(14)18-19-17(20-21-18)15-11-5-4-6-12-15/h4-8,10-13H,2-3,9H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
NEEHHGCSOUSERQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=CC=C1C2=NC(=NN2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide](/img/structure/B12920584.png)








![5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one](/img/structure/B12920614.png)



![3-Carboxy-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B12920644.png)
